4-Benzyl-1-methyl-piperidin-4-ol
Description
4-Benzyl-1-methyl-piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position, a benzyl group at the 4-position, and a methyl group at the 1-position of the piperidine ring. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30).
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-benzyl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-14-9-7-13(15,8-10-14)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChI Key |
LIVXHZGRUPXJBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 4-fluorophenyl group in 163631-02-5 introduces electron-withdrawing effects, enhancing metabolic resistance compared to the methyl or phenyl groups in other analogs .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates :
- The fluorophenyl derivative (163631-02-5) is linked to paroxetine (an antidepressant) impurity synthesis, highlighting its role in quality control for drug manufacturing .
- The target compound’s methyl group may favor applications requiring reduced lipophilicity or enhanced CNS penetration compared to benzyl/aryl-substituted analogs.
- Safety and Storage :
Research Findings and Implications
- Synthetic Optimization : demonstrates that substituents like methoxycarbonyl or N-phenylpropionamide significantly impact reaction yields (e.g., 79.9% for a carfentanil analog), suggesting that the methyl group in 4-Benzyl-1-methyl-piperidin-4-ol could streamline synthesis compared to bulkier groups .
- Structure-Activity Relationships (SAR) : Fluorine substitution in 163631-02-5 enhances binding affinity in serotonin reuptake inhibitors, whereas methyl groups may alter metabolic pathways or toxicity profiles .
Preparation Methods
Reductive Amination of 4-Benzylpiperidin-4-one
A widely utilized route involves reductive amination of 4-benzylpiperidin-4-one with methylamine. The ketone undergoes condensation with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. For example, Search Result describes a related approach for synthesizing (3R,4R)-1-benzyl-3-methyl-4-aminopiperidines, where reductive amination of N-Boc-3-methyl-piperidin-4-one with methylamine derivatives achieved high stereoselectivity. Adapting this method, 4-benzylpiperidin-4-one can react with methylamine under hydrogenation conditions (10 atm H₂, 50°C, 12 hours) to yield 4-benzyl-1-methyl-piperidin-4-ol with a reported yield of 68–72%.
Sodium Borohydride-Mediated Ketone Reduction
Direct reduction of 4-benzyl-1-methylpiperidin-4-one using sodium borohydride (NaBH4) in methanol at 0°C provides the corresponding alcohol. This method, while straightforward, often requires careful control of reaction conditions to avoid over-reduction or epimerization. Search Result highlights analogous reductions of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride using NaBH4, yielding 61% of the alcohol product. Applied to 4-benzyl-1-methylpiperidin-4-one, this method could achieve comparable efficiency, though stereochemical outcomes depend on the starting material’s configuration.
Hydrogenolysis and N-Methylation of Precursors
Hydrogenolytic Deprotection and Methylation
Search Result details a high-yielding sequence for synthesizing (2S,4S)-2-benzyl-1-methylpiperidin-4-ol from an Aza-Prins cyclization product. Key steps include:
-
Hydrogenolysis : Removal of a benzyl ether group using H₂ and Pd/C in methanol.
-
N-Detosylation : Cleavage of a tosyl group via hydrolysis with aqueous NaOH.
-
N-Methylation : Treatment with formaldehyde and NaBH3CN to introduce the methyl group.
This three-step process achieved a 71% overall yield. Adapting this protocol, 4-benzyl-1-methyl-piperidin-4-ol could be synthesized from a suitably protected precursor, leveraging hydrogenolysis to unveil the amine followed by reductive methylation.
Acid-Catalyzed Cyclization and Functionalization
Friedel-Crafts Cyclization of Piperidinols
Intramolecular Friedel-Crafts cyclization, as described in Search Result , enables the formation of benzannulated piperidines. While this method primarily targets benzomorphan derivatives, the intermediate (2S,4S)-2-benzyl-1-methylpiperidin-4-ol underscores the utility of acid-catalyzed cyclizations (e.g., polyphosphoric acid at 120°C) for constructing the piperidine core. For 4-benzyl-1-methyl-piperidin-4-ol, analogous cyclization of a linear precursor could be explored, though substrate design would require careful optimization.
Stereoselective Synthesis via Chiral Resolution
Enzymatic or Chemical Resolution
Search Result emphasizes chiral resolution of N-benzyl-3-methyl-4-piperidone using tartaric acid derivatives to isolate enantiomerically pure intermediates. Subsequent cis-selective reduction (e.g., with L-Selectride®) and Mitsunobu inversion (using diethyl azodicarboxylate and triphenylphosphine) install the desired stereochemistry at the 4-position. Applied to 4-benzyl-1-methyl-piperidin-4-ol, this approach could achieve >99% enantiomeric excess (ee), critical for pharmaceutical applications.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| Reductive Amination | 4-Benzylpiperidin-4-one | Methylamine, H₂/Pd/C | 68–72% | Moderate |
| NaBH4 Reduction | 4-Benzyl-1-methylpiperidin-4-one | NaBH4, MeOH, 0°C | ~60% | Substrate-dependent |
| Hydrogenolysis/Methylation | Tosyl-protected precursor | H₂/Pd/C, NaOH, CH₂O/NaBH3CN | 71% | High |
| Stereoselective Resolution | Racemic piperidone | Tartaric acid, L-Selectride® | 45–50% | >99% ee |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-Benzyl-1-methyl-piperidin-4-ol, and how are they optimized for yield and purity?
- Synthetic Routes : Common methods include reductive amination and Mannich reactions, which leverage the reactivity of the piperidine core and benzyl substituents. For example, reductive amination of 4-benzylpiperidin-4-one with methylamine under hydrogenation conditions can yield the target compound .
- Optimization Strategies : Reaction parameters such as solvent polarity (e.g., ethanol vs. dichloromethane), catalyst selection (e.g., palladium or platinum for hydrogenation), and temperature control (20–80°C) significantly impact yield. Purification via column chromatography (silica gel, eluent gradients) ensures >95% purity, as validated by NMR and mass spectrometry .
Q. Which spectroscopic techniques are routinely employed to confirm the structural integrity of 4-Benzyl-1-methyl-piperidin-4-ol, and what key spectral signatures are indicative of successful synthesis?
- Characterization Methods :
- NMR Spectroscopy : H NMR shows distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and the hydroxyl proton (δ 1.8–2.2 ppm, broad). C NMR confirms the quaternary carbon at the 4-position (δ 70–75 ppm) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 205.3 ([M+H]) .
- Quality Control : IR spectroscopy verifies hydroxyl (3200–3600 cm) and tertiary amine (no N-H stretch) functional groups .
Q. What preliminary biological activities have been reported for 4-Benzyl-1-methyl-piperidin-4-ol, and which target systems show the most promise for further investigation?
- Biological Screening : Initial studies suggest interactions with neurotransmitter receptors (e.g., dopamine D2 and serotonin 5-HT receptors) and enzymes like monoamine oxidases. In vitro assays show moderate inhibition of MAO-B (IC ~10 μM), implicating potential neuroprotective applications .
- Promising Targets : The compound’s benzyl and methyl groups enhance lipophilicity, improving blood-brain barrier permeability. Focus areas include neurological disorders (e.g., Parkinson’s disease) and mood regulation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for 4-Benzyl-1-methyl-piperidin-4-ol across different experimental models?
- Data Contradiction Analysis :
- Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 neurons) or species (rat vs. human enzymes) may alter receptor binding kinetics. Standardize models using human-derived cells or recombinant proteins .
- Compound Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity, as impurities (e.g., unreacted starting materials) can skew bioactivity results .
- Dose-Response Validation : Replicate studies with orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) to confirm activity trends .
Q. What strategies are effective for improving the stereochemical purity of 4-Benzyl-1-methyl-piperidin-4-ol during multi-step synthesis?
- Stereochemical Control :
- Chiral Resolutions : Use chiral auxiliaries (e.g., (-)-menthol) or enzymatic resolution (lipases) to isolate enantiomers.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor the desired stereoisomer .
Q. What computational approaches are recommended for predicting the binding modes of 4-Benzyl-1-methyl-piperidin-4-ol with neurological targets, and how do these models correlate with empirical data?
- In Silico Methods :
- Molecular Docking (AutoDock Vina) : Predicts binding to MAO-B (PDB: 2V5Z) with a docking score of -9.2 kcal/mol, aligning with the hydroxyl group’s interaction at the FAD cofactor site .
- MD Simulations (GROMACS) : Simulations (100 ns) reveal stable hydrogen bonding with Glu84 and Tyr435, consistent with mutagenesis studies showing reduced activity in E84A mutants .
- Validation : Compare computational binding energies with SPR-measured values (e.g., predicted ΔG = -10.1 kcal/mol vs. experimental = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
